Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of dihydropyrimidines. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups such as ethyl, methyl, methylthio, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding dihydropyrimidine derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of kinases involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with inflammatory pathways can result in anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate: This compound differs by having an oxo group instead of a methylthio group, which can affect its chemical reactivity and biological activity.
6-methyl-2-methylthio-4-cyanomethoxypyrimidine: This compound has a cyanomethoxy group, which can influence its interactions with nucleophiles and its overall stability.
Methyl esters of (6-methyl-2-methylthio-4-pyrimidinyloxy) acetic acid: These compounds have different ester groups, which can impact their solubility and reactivity in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Biological Activity
Ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound belonging to the dihydropyrimidine class. Its unique structure, featuring a pyrimidine ring with various substituents, suggests significant potential for biological activity. This article reviews the biological activities associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H15N2O2S, with a molecular weight of approximately 290.38 g/mol. The compound features:
- Ethyl ester group at the 5-position
- Methylthio group at the 2-position
- Phenyl group at the 4-position
These structural features contribute to its chemical reactivity and potential biological interactions.
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting potential effectiveness against various pathogens.
- Antioxidant Properties : The presence of sulfur in the methylthio group may enhance its antioxidant capacity, which is crucial for combating oxidative stress in biological systems .
- Anti-inflammatory Effects : Studies have indicated that derivatives of dihydropyrimidines can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This compound may exhibit similar properties .
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Inhibition of COX Enzymes : Compounds in this class have been shown to inhibit COX enzymes, thereby reducing inflammation and pain .
- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from apoptosis and reduce endoplasmic reticulum stress, making it a candidate for neurodegenerative disease treatment .
Synthesis Methods
This compound can be synthesized through several methods:
- Biginelli Reaction : A multi-component reaction involving an aldehyde, urea, and a β-ketoester.
- One-pot Synthesis : This method simplifies the production process while maintaining high yields .
Comparative Analysis with Similar Compounds
A comparison table highlighting structural features and biological activities of similar compounds is presented below:
Compound Name | Structure Features | Biological Activity | Uniqueness |
---|---|---|---|
Ethyl 6-Methyl-2-Oxo-4-Phenyl-Dihydropyrimidine | Contains an oxo group instead of methylthio | Antimicrobial | Lacks sulfur functionality |
Ethyl 6-Methyl-2-Thioxo-Dihydropyrimidine | Contains a thioxo group | Antioxidant | Different reactivity due to sulfur position |
Ethyl 4-(Aryl)-6-Methyl-Dihydropyrimidine | Varies in aryl substitution | Antibacterial | Focus on aryl variations affects activity |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents.
- Anti-inflammatory Research : In vitro assays revealed that certain derivatives effectively inhibited COX enzymes with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Neuroprotective Studies : Research indicated that this compound could mitigate neuroinflammation in cellular models, suggesting its potential utility in treating neurodegenerative diseases .
Properties
CAS No. |
6531-58-4 |
---|---|
Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-methylsulfanyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(2)16-15(20-3)17-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,17) |
InChI Key |
ZRIJBDYKPYJEGF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CC=CC=C2)SC)C |
Origin of Product |
United States |
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